molecular formula C18H21N3O5S B2790036 N-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide CAS No. 70452-42-5

N-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide

Cat. No. B2790036
CAS RN: 70452-42-5
M. Wt: 391.44
InChI Key: WDNRDEGYOKNJSJ-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide” is a chemical compound with the molecular formula C18H21N3O5S .


Synthesis Analysis

The synthesis of compounds similar to “N-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide” has been reported in the literature . For instance, a series of 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo [3,4-d]pyridazine scaffolds were synthesized in good yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide” such as melting point, boiling point, density, molecular weight, and toxicity information are not explicitly mentioned in the available data .

Future Directions

The future directions for “N-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide” could involve further exploration of its potential biological activities, such as its inhibitory activity against pro-inflammatory proteins . Additionally, its potential applications in medicinal chemistry could be explored further.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-23-13-7-5-12(6-8-13)19-18(27)21-20-17(22)11-9-14(24-2)16(26-4)15(10-11)25-3/h5-10H,1-4H3,(H,20,22)(H2,19,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNRDEGYOKNJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide

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